3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate
Description
The compound "3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate" is a synthetic chromene derivative fused with a benzothiazole moiety. Its structure comprises a chromen-4-one core substituted at the 3-position with a benzo[d]thiazol-2-yl group, an 8-methyl group, and a propionate ester at the 7-position.
Key structural features include:
- Chromen-4-one core: A bicyclic system with a ketone group at position 4, contributing to planarity and conjugation.
- Benzo[d]thiazole substituent: A heterocyclic aromatic system at position 3, enhancing π-π stacking interactions and electron-withdrawing effects.
- 8-Methyl group: A sterically bulky substituent that may influence molecular packing and solubility.
- Propionate ester: A short-chain alkyl ester at position 7, impacting hydrophobicity and metabolic stability.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-3-17(22)25-15-9-8-12-18(23)13(10-24-19(12)11(15)2)20-21-14-6-4-5-7-16(14)26-20/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUBHTGSFOOMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be introduced through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Esterification: The final step involves the esterification of the chromenone derivative with propionic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromenone ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially on the benzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The benzo[d]thiazole moiety is known for its antimicrobial, antiviral, and anticancer properties, while the chromenone structure is associated with antioxidant and anti-inflammatory activities. This makes the compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate involves its interaction with various molecular targets. The benzo[d]thiazole moiety can interact with enzymes and receptors, modulating their activity. The chromenone structure can scavenge free radicals, providing antioxidant effects. Together, these interactions can lead to a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to three structurally related analogs (Table 1):
*Estimated based on structural similarity to analogs.
Key Observations :
Ester Group Impact :
- The propionate ester in the target compound reduces hydrophobicity (lower XLogP3) compared to the cinnamate ester (XLogP3 = 5.5), which has an aromatic phenyl group enhancing lipophilicity .
- The 4-nitrophenyl ester analog exhibits higher polarity due to the nitro group, increasing hydrogen bond acceptors (5 vs. 6 in benzothiazole derivatives).
Benzothiazole-containing derivatives show enhanced π-stacking and electron-deficient properties, improving interactions with biological targets like DNA or enzymes .
Crystallographic Insights :
- Tools like SHELXL (used for small-molecule refinement) and WinGX (for crystallographic analysis) have been critical in resolving the crystal structures of similar compounds, revealing differences in molecular packing due to substituents like methyl groups or esters .
Biological Activity
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate is a synthetic compound that integrates the structural features of benzothiazole and chromenone, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders.
Structural Characteristics
The compound can be described by its molecular formula , which reveals the presence of functional groups that contribute to its biological activity. The benzothiazole moiety is often associated with antimicrobial and anticancer properties, while the chromenone structure is linked to antioxidant and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that compounds featuring benzothiazole and chromenone motifs exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The dual functionality of this compound enhances its efficacy in this regard.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies have indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of both benzothiazole and chromenone allows for interactions with multiple biological targets, potentially leading to enhanced therapeutic effects .
Acetylcholinesterase Inhibition
Compounds containing a coumarin core coupled with thiazole have demonstrated notable acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, thus improving cognitive functions. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further investigation in Alzheimer's treatment .
Synthesis and Evaluation
A study synthesized a series of compounds based on the chromenone-thiazole framework and evaluated their biological activities through in vitro assays. Among these, certain derivatives exhibited IC50 values as low as 2.7 µM for AChE inhibition, indicating strong potential for therapeutic applications .
Comparative Analysis
A comparative analysis of various derivatives revealed that the incorporation of the benzothiazole moiety significantly enhances biological activity compared to non-benzothiazole containing compounds. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-(benzo[d]thiazol-2-yl)-8-methylchromenone | Benzothiazole + Chromenone | Antimicrobial |
| 7-hydroxychromenone | Chromenone only | Antioxidant |
| Benzothiazole derivatives | Benzothiazole core | Antimicrobial & Anticancer |
This table highlights how the unique structural arrangement contributes to varied biological activities, underscoring the importance of molecular design in drug development.
Q & A
Q. What are the established synthetic routes for 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate?
The synthesis typically involves multi-step reactions integrating benzothiazole and chromenone moieties. A common approach includes:
- Step 1 : Condensation of substituted benzothiazole amines (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with activated carbonyl intermediates. For instance, thiourea derivatives are formed via refluxing with aryl isothiocyanates in DMF (4–6 hours, monitored by TLC) .
- Step 2 : Cyclization of intermediates using formaldehyde or amines under acidic conditions to form oxadiazinane or triazinane derivatives .
- Step 3 : Propionate esterification at the 7-hydroxy position of the chromenone core using propionic anhydride or acyl chlorides in the presence of base catalysts .
Characterization relies on melting points , elemental analysis , IR (for carbonyl and ester groups), and UV-Vis spectroscopy (to confirm π-conjugation) .
Q. How are structural ambiguities resolved during characterization?
Contradictory spectroscopic data (e.g., overlapping signals in NMR) are addressed by:
- Complementary techniques : NMR and mass spectrometry to confirm molecular weight and substitution patterns .
- X-ray crystallography : For unambiguous confirmation of spirocyclic or fused-ring systems, as demonstrated in analogous chromenone-thiazole hybrids .
- Comparative analysis : Cross-referencing spectral data with structurally similar compounds (e.g., chromen-4-one derivatives with benzothiazole substituents) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of cyclized intermediates?
Key parameters include:
- Catalyst selection : Acidic conditions (e.g., HCl) promote cyclization of thioureas to oxadiazinanes, while methylamine in ethanol yields triazinanes .
- Temperature control : Heating at 90–95°C for 4 hours improves cyclization efficiency compared to room-temperature reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates .
Table 1 : Optimization data from analogous reactions (adapted from ):
| Reaction Type | Time (h) | Yield (%) | Conditions |
|---|---|---|---|
| Thiourea formation | 4 | 75–85 | DMF, reflux |
| Oxadiazinane cyclization | 4 | 68–72 | HCl, 90–95°C |
| Triazinane cyclization | 4 | 80–85 | Methylamine, EtOH, reflux |
Q. What strategies are used to analyze structure-activity relationships (SAR) in bioassays?
SAR studies focus on:
- Functional group variation : Substituting the 8-methyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .
- Bioisosteric replacement : Replacing the propionate ester with a thiophene carboxylate to assess solubility and metabolic stability .
- Docking studies : Computational modeling (e.g., molecular docking with enzymes like COX-2) to predict interactions between the benzothiazole-chromenone scaffold and biological targets .
Q. How are stability and degradation pathways evaluated under physiological conditions?
Methodologies include:
- pH-dependent hydrolysis : Incubating the compound in buffers (pH 1–9) and monitoring ester bond cleavage via HPLC .
- Thermogravimetric analysis (TGA) : To assess thermal stability of the crystalline form .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation of the chromenone core, which is prone to ring-opening under prolonged UV light .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT calculations : To model frontier molecular orbitals (FMOs) and identify reactive sites (e.g., nucleophilic attack at the chromenone carbonyl) .
- Reaction pathway simulation : Software like Gaussian or ORCA simulates intermediates in cyclization or esterification steps .
- Solvent effects : COSMO-RS models predict solvation energy and reaction feasibility in different solvents .
Q. How are contradictory bioactivity results reconciled across studies?
Discrepancies (e.g., variable antimicrobial activity) are addressed by:
- Standardized assays : Using CLSI guidelines for MIC determinations to ensure reproducibility .
- Cellular uptake studies : Flow cytometry quantifies intracellular concentrations, which may explain potency variations .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
Q. What are the challenges in scaling up synthesis without compromising purity?
Critical considerations include:
- Purification bottlenecks : Column chromatography is replaced with recrystallization (e.g., ethanol/water mixtures) for large-scale batches .
- Byproduct mitigation : Optimizing stoichiometry to minimize unreacted intermediates (e.g., excess aryl isothiocyanates removed via aqueous washes) .
- Process analytical technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real time .
Q. How do substituents on the benzothiazole ring influence electronic properties?
- Electron-donating groups (e.g., methyl at the 6-position) increase electron density on the thiazole nitrogen, enhancing hydrogen-bonding capacity .
- Electron-withdrawing groups (e.g., nitro) redshift UV-Vis absorption maxima, indicating extended conjugation .
- Hammett constants () correlate substituent effects with reaction rates in nucleophilic acyl substitutions .
Q. What are the best practices for storing and handling this compound?
- Storage : In amber vials at –20°C to prevent photodegradation and hydrolysis .
- Handling : Under inert atmosphere (N) to avoid moisture-induced ester hydrolysis .
- Stability indicators : Monitor color changes (yellow to brown) and precipitate formation as signs of degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
